

# Theliatinib Tartrate in Non-Small Cell Lung Cancer: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: *Theliatinib tartrate*

Cat. No.: *B12404286*

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## Introduction

Non-small cell lung cancer (NSCLC) constitutes the majority of all lung cancer diagnoses, with a significant subset driven by mutations in the Epidermal Growth Factor Receptor (EGFR).<sup>[1][2]</sup> Targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), have revolutionized the treatment landscape for patients with EGFR-mutated NSCLC.<sup>[1][3]</sup> The first- and second-generation EGFR TKIs, while initially effective against common activating mutations like exon 19 deletions (Del19) and the L858R point mutation, inevitably lead to acquired resistance.<sup>[4][5]</sup> <sup>[6]</sup> The most common mechanism for this resistance, occurring in 50-60% of cases, is the emergence of a secondary "gatekeeper" mutation, T790M.<sup>[7][8]</sup>

This challenge was met by the development of third-generation TKIs, such as osimertinib, which are designed to potently inhibit both the initial activating mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.<sup>[4][7]</sup> However, resistance to third-generation inhibitors also develops, frequently through a tertiary mutation, C797S, which prevents the covalent bond formation essential for the mechanism of these irreversible inhibitors.<sup>[4][5][7]</sup> This has created a critical unmet need for next-generation TKIs that can overcome C797S-mediated resistance. **Theliatinib tartrate** (TQB3804), a fourth-generation EGFR inhibitor, has emerged as a promising agent designed to address this challenge.<sup>[7][9]</sup> This document provides a technical overview of the preclinical data and research pertaining to Theliatinib in the context of NSCLC.

## Core Properties of Theliatinib Tartrate

Theliatinib, also known as Xilertinib or HMPL-309, is an orally available, potent, and selective ATP-competitive inhibitor of the EGFR.[\[10\]](#)[\[11\]](#)

Property	Value	Source
Synonyms	Xilertinib tartrate, HMPL-309 tartrate	<a href="#">[10]</a>
CAS Number	2413487-72-4 (for tartrate)	<a href="#">[12]</a>
Molecular Formula	C <sub>29</sub> H <sub>32</sub> N <sub>6</sub> O <sub>8</sub> (tartrate salt)	<a href="#">[12]</a> <a href="#">[13]</a>
Molecular Weight	592.6 g/mol (tartrate salt)	<a href="#">[12]</a>
Mechanism	ATP-competitive EGFR inhibitor	<a href="#">[10]</a>

## Mechanism of Action and Target Profile

Theliatinib is a fourth-generation EGFR TKI developed to inhibit EGFR enzymes carrying the C797S mutation, which confers resistance to third-generation inhibitors like osimertinib.[\[7\]](#)[\[14\]](#) Its mechanism relies on non-covalent, ATP-competitive binding to the kinase domain of EGFR, allowing it to inhibit the receptor's activity even when the C797 residue is mutated.[\[4\]](#)[\[5\]](#)[\[10\]](#) Preclinical studies have demonstrated that Theliatinib potently inhibits various EGFR mutations, including the double mutations (e.g., L858R/T790M) that confer resistance to first-generation TKIs, and critically, the triple mutations (e.g., Del19/T790M/C797S and L858R/T790M/C797S) that confer resistance to third-generation TKIs.[\[7\]](#)[\[15\]](#)

By inhibiting the phosphorylation of EGFR, Theliatinib blocks downstream signaling pathways critical for cancer cell proliferation and survival, primarily the PI3K/AKT and RAS/MAPK pathways.[\[14\]](#)[\[16\]](#) In vivo studies have confirmed that tumor growth inhibition by Theliatinib is associated with the reduced phosphorylation of EGFR, AKT, and ERK.[\[14\]](#)

## Quantitative Preclinical Data

### Enzymatic and Cellular Inhibition

Theliatinib has demonstrated potent inhibitory activity against a range of EGFR mutations in both enzymatic and cell-based assays. The IC<sub>50</sub> (half-maximal inhibitory concentration) values

highlight its efficacy against the clinically relevant resistance mutations.

Table 1: Enzymatic Inhibitory Activity of Theliatinib (TQB3804)

EGFR Mutant	IC50 (nM)	Source
<b>L858R/T790M/C797S</b>	<b>0.13</b>	<b>[14][15]</b>
d746-750/T790M/C797S	0.46	[14][15]
L858R/T790M	0.19	[14][15]
d746-750/T790M	0.26	[14][15]
Wild-Type (WT)	1.07	[14][15]

| Generic EGFR | 3.0 |[10] |

Table 2: Anti-proliferative and Phosphorylation Inhibitory Activity of Theliatinib (TQB3804)

Cell Line	EGFR Status	Assay Type	IC50 (nM)	Source
<b>Ba/F3</b>	<b>d746-750/T790M/C797S</b>	<b>Anti-proliferation</b>	<b>26.8</b>	<b>[14][15]</b>
Ba/F3	d746-750/T790M/C797S	EGFR Phosphorylation	18.5	[14][15]
NCI-H1975	L858R/T790M	Anti-proliferation	163	[14][15]
PC9	d746-750	Anti-proliferation	45	[14][15]
A431	Wild-Type	Anti-proliferation	147	[14][15]
A431	Wild-Type	EGFR Phosphorylation	7.0	[10]
H292	Wild-Type	Anti-proliferation	58	[10]

| FaDu | Wild-Type | Anti-proliferation | 354 |[10] |

# Key Signaling Pathways and Experimental Workflow

## EGFR Signaling Pathway Inhibition

Theliatinib targets the EGFR receptor at the cell surface, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades. The primary pathways affected are the PI3K-AKT-mTOR pathway and the RAS-RAF-MEK-ERK (MAPK) pathway, both of which are central to cell proliferation, growth, and survival.

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## References

- 1. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [targetedonc.com](https://targetedonc.com) [[targetedonc.com](https://targetedonc.com)]
- 3. Tyrosine Kinase Inhibitor Activity in Patients with NSCLC Harboring Uncommon EGFR Mutations: A Retrospective International Cohort Study (UpSwinG) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. Expanding Options for EGFR-Mutant Non–Small Cell Lung Cancer with Afatinib - Personalized Medicine in Oncology [[personalizedmedonc.com](https://personalizedmedonc.com)]
- 7. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 8. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 9. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 10. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]

- 11. Theliatinib | C<sub>25</sub>H<sub>26</sub>N<sub>6</sub>O<sub>2</sub> | CID 54759275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Theliatinib tartrate [jknbiochem.net]
- 13. 2413487-72-4|Theliatinib tartrate|BLD Pharm [bldpharm.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Current Molecular-Targeted Therapies in NSCLC and Their Mechanism of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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